Trifluoromethylphosphonic Acid

Overview

Description

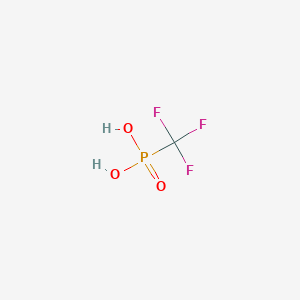

Trifluoromethylphosphonic acid is an organophosphorus compound with the chemical formula CHF3O3P . It contains a trifluoromethyl group (-CF3) and a phosphonic acid group (-PO3H2) in its structure. TFMPA has been used in various applications, including the production of acrylics, cationic polymerization, and membrane systems .

Synthesis Analysis

TFMPA can be synthesized through various methods, including free radical polymerization using heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers. These copolymers have potential applications as anti-corrosion coatings .Molecular Structure Analysis

TFMPA has the following molecular structure: . It consists of a trifluoromethyl group attached to a phosphonic acid moiety.Chemical Reactions Analysis

TFMPA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces, impairing osteoclasts’ ability to form the ruffled border and produce protons necessary for bone resorption. It also reduces osteoclast activity by affecting osteoclast progenitor development and promoting apoptosis .Scientific Research Applications

Enhanced Conductivity in Polymers

Trifluoromethylphosphonic acid plays a significant role in enhancing the conductivity of certain polymers. For instance, Atanasov and Kerres (2011) demonstrated that the synthesis and conductivity of highly phosphonated polypentafluorostyrene were improved by efficient postphosphonation using tris(trimethylsilyl) phosphite. The resulting phosphonic acid showed a substantial increase in H+ conductivity, which was four times higher than poly(vinylphosphonic acid) under similar conditions. This enhancement in conductivity makes it a valuable component in polymer science, particularly in applications where high conductivity is essential (Atanasov & Kerres, 2011).

Phosphonate Synthesis

This compound is also crucial in the synthesis of various phosphonate compounds. Sevenard et al. (2002) explored the reactivity of 2-polyfluoroacylcycloalkanones and their derivatives towards phosphites. They successfully generated α-polyfluoroalkyl substituted phosphonates from tris(trimethylsilyl) phosphite and 1,3-diketones, leading to the production of phosphonic acids and their salts. This reaction pathway highlights the utility of this compound in creating diverse phosphonate structures, which have broad applications in organic and medicinal chemistry (Sevenard et al., 2002).

Vanadium Redox Flow Battery Application

In the field of energy storage, Bülbül et al. (2019) discussed the use of phosphonated poly(pentafluorostyrene) blended with polybenzimidazole for vanadium redox flow battery application. This blend demonstrated high resistance to heat and harsh conditions, proving to be an effective separator with high ion-exchange capacity and conductivity. This compound's role in the synthesis of these polymers underscores its importance in advancing energy storage technologies (Bülbül et al., 2019).

Fluorinated Aminophosphonates and Acids

This compound is also integral in the synthesis of fluorinated aminophosphonates and aminophosphonic acids, as detailed by Cytlak et al. (2017). These compounds have seen advancements in synthesis and applications, particularly in recent years. The fluorinated derivatives of aminophosphonate and aminophosphonic acid have been explored for their diverse applications, showcasing the versatility of this compound in various scientific fields (Cytlak et al., 2017).

Mechanism of Action

Target of Action

Trifluoromethylphosphonic Acid is a proton conductor . It has been used to create polymers with hydroxy, carboxylic, and other polar groups . The primary target of this compound is to facilitate proton conduction in these systems .

Mode of Action

The mode of action of this compound is through its interaction with its targets, facilitating proton conduction. It is highly conductive both without water and with varying amounts of water added . This suggests that this compound interacts with its targets and changes the environment to promote proton conduction.

Biochemical Pathways

It is known that it plays a role in the creation of polymers with hydroxy, carboxylic, and other polar groups

Pharmacokinetics

Its high conductivity in various environments suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the facilitation of proton conduction in the systems where it is applied. This can lead to the creation of polymers with hydroxy, carboxylic, and other polar groups

Action Environment

The action of this compound is influenced by environmental factors. It is highly conductive both without water and with varying amounts of water added . This suggests that the efficacy and stability of this compound can be influenced by the presence and amount of water in its environment.

Safety and Hazards

Future Directions

Research on TFMPA continues, exploring its applications in anti-corrosion coatings, surface modification, and other fields. Further studies may reveal additional properties and potential uses.

Biochemical Analysis

Biochemical Properties

Trifluoromethylphosphonic Acid plays a significant role in biochemical reactions. It has been used extensively to remove carbohydrate from glycoproteins, while leaving the protein backbone intact .

Cellular Effects

It is known that the compound’s ability to remove carbohydrates from proteins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with proteins. The compound’s ability to remove carbohydrates from proteins while leaving the protein backbone intact allows it to influence the structure and function of these proteins . This can lead to changes in gene expression and enzyme activity.

Metabolic Pathways

It is known that the compound interacts with proteins and can influence their structure and function, which could potentially affect metabolic flux or metabolite levels .

properties

IUPAC Name |

trifluoromethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAAVVLEUZQVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375342 | |

| Record name | Trifluoromethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374-09-4 | |

| Record name | P-(Trifluoromethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)

![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)